Physicochemical Differentiation: Predicted Lipophilicity (LogP) for the Ethyl Ester
The predicted partition coefficient (ACD/LogP) for the target ethyl ester is 5.38, indicating high lipophilicity [1]. This value serves as a critical baseline for differentiation from other esters in the series, where the logP will vary predictably with the ester chain's length and branching. No head-to-head experimental LogP data against a specific comparator was found in the literature for this compound.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.38 |
| Comparator Or Baseline | Class-level baseline: Benzyl ester analog (CAS 518032-80-9) is expected to have a higher LogP, and the methoxyethyl ester (CAS not found) is expected to have a lower LogP, based on standard fragment-based contributions. |
| Quantified Difference | Not quantified for specific comparators. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform [1] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific binding; this predicted value allows scientists to rationally select the ethyl ester for SAR exploration over analogs with extreme logP values, but it does not provide a direct quantitative advantage over them without experimental validation.
- [1] Royal Society of Chemistry. ChemSpider record for CSID:1143270, listing ACD/Labs predicted data. Accessed 2026. View Source
